2-cyano-N-(3,4-dimethoxybenzyl)acetamide
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Overview
Description
2-cyano-N-(3,4-dimethoxybenzyl)acetamide is an organic compound that belongs to the class of cyanoacetamides. These compounds are characterized by the presence of a cyano group (-CN) and an acetamide group (-CONH2) attached to a benzyl ring.
Preparation Methods
The synthesis of 2-cyano-N-(3,4-dimethoxybenzyl)acetamide can be achieved through several methods. One common approach involves the reaction of 3,4-dimethoxybenzylamine with cyanoacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in a solvent such as dimethylformamide (DMF) at room temperature .
Another method involves the palladium-catalyzed carbonylation of bromoacetonitrile to form 2-cyano-N-acetamide derivatives. This reaction proceeds under mild conditions and can be performed on a gram scale with high yields .
Chemical Reactions Analysis
2-cyano-N-(3,4-dimethoxybenzyl)acetamide undergoes various chemical reactions, including:
Condensation Reactions: The active hydrogen on the C-2 position of the cyanoacetamide can participate in condensation reactions with aldehydes and ketones to form heterocyclic compounds.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Cyclization Reactions: It can form cyclic structures through intramolecular cyclization reactions, leading to the formation of novel heterocyclic compounds.
Common reagents used in these reactions include bases such as triethylamine and catalysts like palladium complexes. The major products formed from these reactions are often heterocyclic compounds with potential biological activity .
Scientific Research Applications
2-cyano-N-(3,4-dimethoxybenzyl)acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-cyano-N-(3,4-dimethoxybenzyl)acetamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can inhibit the activity of these biological targets, leading to various pharmacological effects . The compound’s ability to form hydrogen bonds and participate in π-π interactions also contributes to its biological activity .
Comparison with Similar Compounds
2-cyano-N-(3,4-dimethoxybenzyl)acetamide can be compared with other cyanoacetamide derivatives, such as:
2-cyano-N-(4-nitrophenyl)acetamide: This compound has a nitro group instead of methoxy groups, which can lead to different reactivity and biological activity.
2-cyano-N-(2,5-dimethoxyphenyl)acetamide: The position of the methoxy groups can influence the compound’s chemical properties and interactions with biological targets.
The uniqueness
Properties
CAS No. |
328384-64-1 |
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Molecular Formula |
C12H14N2O3 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
2-cyano-N-[(3,4-dimethoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C12H14N2O3/c1-16-10-4-3-9(7-11(10)17-2)8-14-12(15)5-6-13/h3-4,7H,5,8H2,1-2H3,(H,14,15) |
InChI Key |
ZWQVTSBJNBMACY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)CC#N)OC |
Origin of Product |
United States |
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